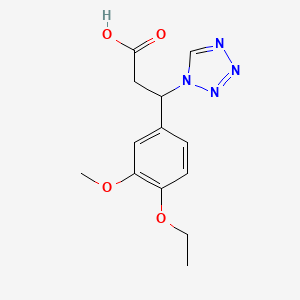

3-(4-ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Description

3-(4-Ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic organic compound featuring a phenylpropanoic acid backbone substituted with ethoxy (C₂H₅O) and methoxy (CH₃O) groups at the 4- and 3-positions of the phenyl ring, respectively. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is attached to the propanoic acid chain. This structure combines aromatic, ether, and acidic functional groups, making it a candidate for pharmaceutical and agrochemical applications due to the bioisosteric properties of the tetrazole group, which can mimic carboxylic acids while offering enhanced metabolic stability .

For example, chlorinated phenylpropanoic acid derivatives exhibit selective antimicrobial effects against Escherichia coli and Staphylococcus aureus , and tetrazole-containing compounds are frequently explored as angiotensin II receptor antagonists or antidiabetic agents.

Properties

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-3-21-11-5-4-9(6-12(11)20-2)10(7-13(18)19)17-8-14-15-16-17/h4-6,8,10H,3,7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGRULHXEUHNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)O)N2C=NN=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde and 1H-tetrazole.

Formation of Intermediate: The aldehyde group of 4-ethoxy-3-methoxybenzaldehyde is reacted with a suitable reagent to form an intermediate compound.

Tetrazole Introduction: The intermediate is then reacted with 1H-tetrazole under specific conditions to introduce the tetrazole moiety.

Final Product Formation: The final step involves the formation of the propanoic acid group, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Overview

3-(4-ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic compound known for its potential applications in medicinal chemistry and biological research. This compound belongs to the class of tetrazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and analgesic effects. Its unique structure, which combines an aromatic ring with ethoxy and methoxy substituents alongside a tetrazole moiety, contributes to its pharmacological potential.

Medicinal Chemistry

This compound has been extensively studied for its potential as a phosphodiesterase 4 (PDE4) inhibitor, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors have shown promise in reducing inflammation by inhibiting the breakdown of cyclic AMP (cAMP), thus enhancing its signaling pathways.

Biological Studies

Research indicates that compounds with tetrazole moieties can exhibit significant biological activities, including:

- Anti-inflammatory Effects : Studies have demonstrated that tetrazole derivatives can reduce inflammation in various models.

- Analgesic Properties : The compound may also possess pain-relieving properties, contributing to its potential use in pain management therapies.

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the synthesis of other complex organic molecules, showcasing its versatility in chemical manufacturing.

Case Study 1: PDE4 Inhibition

A study conducted on various tetrazole derivatives highlighted the efficacy of compounds similar to this compound in inhibiting PDE4 activity. The results indicated a dose-dependent reduction in inflammatory markers in cellular models exposed to these compounds.

Case Study 2: Analgesic Activity

Research published in a pharmacological journal explored the analgesic effects of several tetrazole derivatives. The findings suggested that compounds with similar structures exhibited significant pain relief in animal models, supporting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Below is a comparison of key analogs:

*Estimated based on structural formula.

Key Observations :

- Electron Effects : The ethoxy and methoxy groups in the main compound are electron-donating, which may enhance resonance stabilization of the tetrazole ring and increase solubility in polar solvents compared to chloro-substituted analogs .

- Bioactivity: Chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrated selective antimicrobial activity , suggesting that halogenation could enhance antibacterial properties. However, the main compound’s alkoxy groups may favor different biological targets.

- Tetrazole vs.

Functional Group Modifications

- 3-(4-Ethoxy-3-Methoxyphenyl)-3-[(3-Methylbenzoyl)Amino]Propanoic Acid : Replaces the tetrazole with a formamido group (CONH-aryl). This modification eliminates the acidic tetrazole proton, likely reducing interactions with ion channels or enzymes requiring anionic ligands.

- 3-(1-Methyl-1H-Imidazol-2-Ylthio)Propanoic Acid : Features an imidazole-thioether linkage instead of tetrazole. Such derivatives act as prodrugs, leveraging sulfur’s nucleophilicity for targeted delivery.

Biological Activity

3-(4-Ethoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anti-inflammatory, analgesic, and anticancer properties. The unique structural features of this compound, including the ethoxy and methoxy substituents on the aromatic ring, contribute to its distinctive biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole moiety can mimic carboxylate groups, facilitating binding to active sites on enzymes and receptors. This binding can modulate enzyme activity, influencing various biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that tetrazole derivatives can inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB, thereby reducing inflammation .

- Analgesic Effects : The compound may also possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.

- Anticancer Potential : Preliminary studies indicate that this compound could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid | Lacks ethoxy group | Moderate anti-inflammatory |

| 3-(4-Ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid | Lacks methoxy group | Lower anticancer activity |

The presence of both ethoxy and methoxy groups in the target compound enhances its reactivity and biological activity compared to its analogs.

Study on Anti-inflammatory Effects

A study published in MDPI explored the anti-inflammatory effects of various tetrazole derivatives, including this compound. The results demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro, indicating a robust anti-inflammatory profile .

In Vitro Anticancer Activity

In vitro studies have shown that compounds with tetrazole moieties can induce apoptosis in cancer cell lines. For instance, a study indicated that certain derivatives led to increased cell death rates in breast cancer cells through caspase activation pathways . While direct studies on the specific compound are still needed, these findings suggest potential anticancer applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.